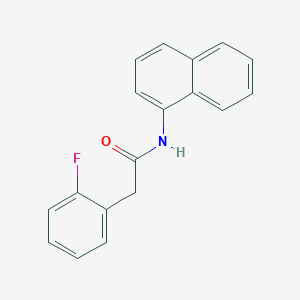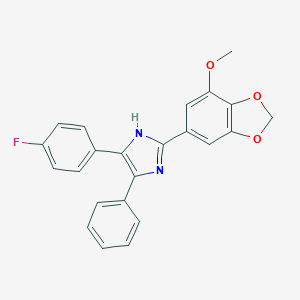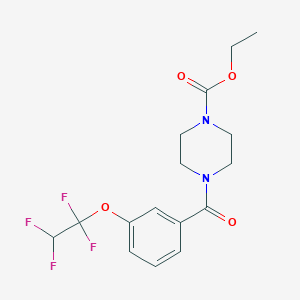![molecular formula C14H17N5 B494630 N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B494630.png)
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine
概要
説明
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The final step involves the alkylation of the nitrogen atoms to introduce the diethyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may involve the use of catalytic systems and solvent-free conditions to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
科学的研究の応用
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties, particularly as an A2B receptor antagonist.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor and inhibits its activity, leading to anticancer effects . The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Levomycin: Used as an antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine is unique due to its triazoloquinoxaline structure, which imparts distinct pharmacological properties. Its ability to act as an A2B receptor antagonist sets it apart from other quinoxaline derivatives .
特性
分子式 |
C14H17N5 |
|---|---|
分子量 |
255.32g/mol |
IUPAC名 |
N,N-diethyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H17N5/c1-4-18(5-2)13-14-17-16-10(3)19(14)12-9-7-6-8-11(12)15-13/h6-9H,4-5H2,1-3H3 |
InChIキー |
XNECKOPNMFWEJN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B494548.png)

![(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B494556.png)


![5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494560.png)
![3-amino-4,6-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494561.png)
![5-(4-Fluorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494562.png)

![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494572.png)
![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)
